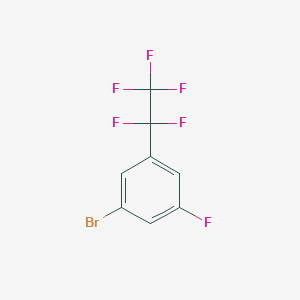![molecular formula C23H22ClN3O4S B2959830 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207059-25-3](/img/structure/B2959830.png)
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound characterized by its multifunctional groups, including an azepane ring, a benzofuran moiety, and an oxadiazole ring
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific target would depend on the exact configuration and functional groups present in the compound.
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the 1,2,4-oxadiazole ring, it could potentially be involved in a variety of pathways related to inflammation, microbial infection, or cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane typically involves several steps, including the formation of the oxadiazole ring, the benzofuran system, and the final sulfonyl azepane structure. A common synthetic route is:
Formation of the Oxadiazole Ring: : Reacting 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-1,2,4-oxadiazole.
Synthesis of Benzofuran Moiety: : Coupling the oxadiazole with 2-hydroxy-3-methylbenzaldehyde under basic conditions to obtain the intermediate benzofuran derivative.
Final Assembly: : The intermediate is then reacted with azepane and a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl group and form the final compound.
Industrial Production Methods
Industrial production methods might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes would also include continuous flow synthesis and automated purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can undergo various types of chemical reactions due to its functional groups:
Oxidation: : The benzofuran moiety can be oxidized to form quinone-like structures.
Reduction: : The oxadiazole ring and sulfonyl group can be reduced under specific conditions.
Substitution: : The chlorine atom in the phenyl ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation Products: : Quinones derived from the benzofuran moiety.
Reduction Products: : Reduced oxadiazole and sulfonamide derivatives.
Substitution Products: : Phenyl derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane has a wide array of applications across various scientific disciplines:
Chemistry
As a Synthetic Intermediate: : The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure may catalyze specific organic reactions.
Biology
Biochemical Probes: : Used to study enzyme interactions due to its sulfonyl group, which mimics natural substrates.
Fluorescent Labels: : The benzofuran moiety can act as a fluorescent marker in biochemical assays.
Medicine
Pharmaceutical Research:
Diagnostic Agents: : Used in the development of imaging agents due to its unique fluorescent properties.
Industry
Materials Science: : Utilized in the synthesis of polymers and materials with specific electronic or optical properties.
Agricultural Chemicals: : Potential use as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-({2-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Similar structure but with a fluorine substituent.
1-({2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Contains a bromine substituent instead of chlorine.
1-({2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Features a methyl group on the phenyl ring.
Uniqueness
The unique combination of a chlorophenyl group, oxadiazole ring, and benzofuran moiety makes 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane distinct in its chemical and biological properties. This uniqueness can lead to specialized applications in research and industry that other similar compounds may not offer.
So there you have it—a deep dive into the multifaceted world of this intriguing compound. Fascinating, right?
Properties
IUPAC Name |
5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-15-18-14-16(32(28,29)27-12-6-2-3-7-13-27)10-11-20(18)30-21(15)23-25-22(26-31-23)17-8-4-5-9-19(17)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKBJABXJRPUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)
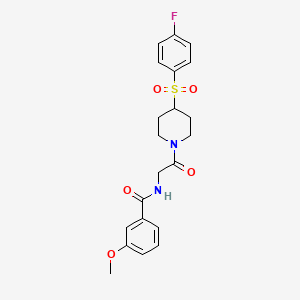
![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)
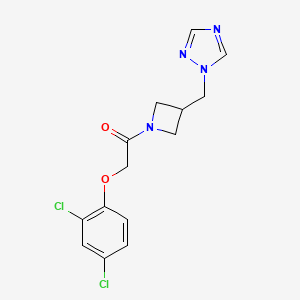
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
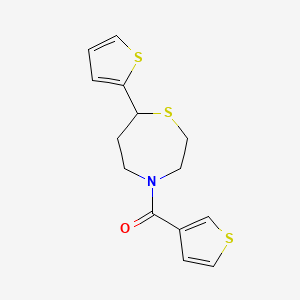
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B2959761.png)
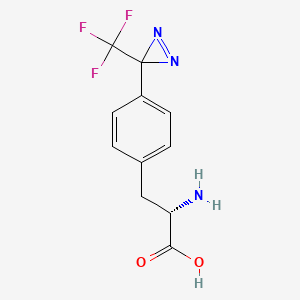
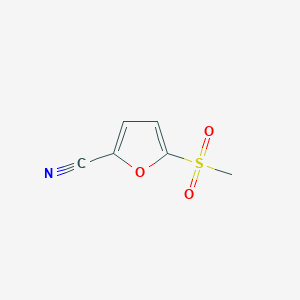
![1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2959765.png)
![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide](/img/structure/B2959770.png)
